N'-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further connected to a methoxybenzohydrazide structure
Vorbereitungsmethoden
The synthesis of N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 4-allyloxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, to minimize the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzylidene or allyloxy moieties are replaced by other groups.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form imines or Schiff bases
Wissenschaftliche Forschungsanwendungen
N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Wirkmechanismus
The mechanism of action of N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide can be compared with other similar compounds, such as:
- N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide
- N’-(4-(Allyloxy)benzylidene)-2-iodobenzohydrazide
- N’-(4-(Allyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
These compounds share similar structural features but differ in the substituents attached to the benzylidene or hydrazide moieties. The uniqueness of N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
303083-01-4 |
---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
4-methoxy-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H18N2O3/c1-3-12-23-17-8-4-14(5-9-17)13-19-20-18(21)15-6-10-16(22-2)11-7-15/h3-11,13H,1,12H2,2H3,(H,20,21)/b19-13+ |
InChI-Schlüssel |
MMCARCGRRQSVMS-CPNJWEJPSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC=C |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.